

Application Note: Quantification of Alloisoimperatorin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Alloisoimperatorin*

Cat. No.: *B1368154*

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Introduction

Alloisoimperatorin, a furanocoumarin found in various medicinal plants, has garnered significant interest for its potential pharmacological activities. To support research and development efforts, a reliable and accurate analytical method for the quantification of **Alloisoimperatorin** in various samples is crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Alloisoimperatorin**. The method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify **Alloisoimperatorin**. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of a methanol and water mixture. Detection is performed at a wavelength where **Alloisoimperatorin** exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

1. Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Chromatographic Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Chemicals and Reagents:
 - **Alloisoimperatorin** reference standard (>98% purity)
 - HPLC grade methanol
 - HPLC grade water
 - Acetonitrile (for sample extraction, if necessary)
 - 0.45 µm syringe filters

2. Preparation of Standard Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Alloisoimperatorin** reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a plant extract is provided below:

- Accurately weigh 1 g of the powdered plant material.
- Add 25 mL of methanol and sonicate for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 15 minutes.

- Collect the supernatant. Repeat the extraction process on the residue twice more.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL).
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC Conditions

The following HPLC conditions are recommended for the analysis of **Alloisoimperatorin**:

Parameter	Value
Column	C18 (4.6 x 250 mm, 5 µm)
Mobile Phase	Methanol : Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection Wavelength	254 nm
Run Time	15 minutes

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

1. Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)	Peak Area (arbitrary units)
1	15,234
5	76,170
10	151,980
25	380,500
50	759,900
100	1,521,000

- Linear Range: 1 - 100 µg/mL
- Correlation Coefficient (r^2): > 0.999
- Regression Equation: $y = 15200x + 150$

2. Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (25 µg/mL) were performed.

Precision	% RSD of Peak Area
Intra-day (n=6)	< 2.0%
Inter-day (n=6, over 3 days)	< 3.0%

3. Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of **Alloisioimperatorin** was spiked into a sample matrix at three different concentration levels.

Spiked Concentration (µg/mL)	Recovered Concentration (µg/mL)	Recovery (%)
10	9.85	98.5
25	25.4	101.6
50	49.2	98.4

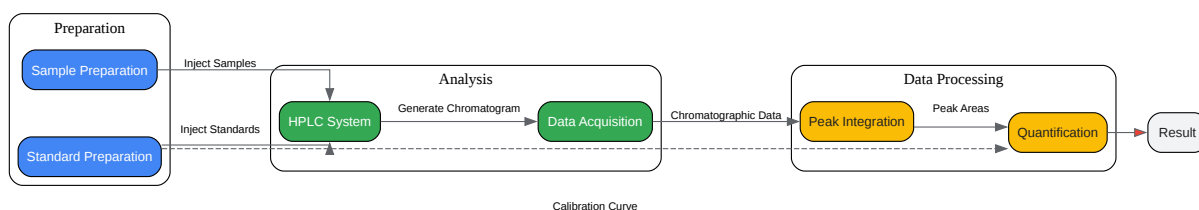
- Average Recovery: 99.5%

4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

Parameter	Value
LOD (S/N = 3)	0.1 µg/mL
LOQ (S/N = 10)	0.3 µg/mL

Visualization of Experimental Workflow



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Caption: Workflow for **Alloisomerin** Quantification by HPLC.

Conclusion

The described HPLC method provides a reliable, accurate, and precise tool for the quantification of **Alloisoimperatorin**. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The validation results demonstrate that the method is suitable for its intended purpose.

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